Methods of Synthesis
The synthesis of hDHODH-IN-4 typically involves multi-step organic reactions. A common method includes the use of structure-activity relationship (SAR) studies to guide the design of new inhibitors based on existing compounds. For instance, derivatives such as quinoline or thiazolidinone have been synthesized using techniques like:
Specific parameters such as reaction temperature, solvent choice, and reaction time are optimized to yield high purity and yield of hDHODH-IN-4 .
Molecular Structure
hDHODH-IN-4 features a complex molecular structure that typically includes a core scaffold with various substituents that enhance its binding affinity to the active site of hDHODH. The molecular formula, molecular weight, and specific stereochemistry are determined through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The structural analysis reveals critical interactions with the binding site, including hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. The presence of specific functional groups is crucial for its inhibitory activity .
Chemical Reactions Involving hDHODH-IN-4
As an inhibitor, hDHODH-IN-4 primarily interacts with the substrate dihydroorotate during its conversion to orotate. The compound competes with dihydroorotate for binding to the active site of hDHODH, thereby preventing the enzymatic reaction that is essential for pyrimidine biosynthesis.
The mechanism can be described as follows:
Mechanism of Action
The mechanism by which hDHODH-IN-4 exerts its inhibitory effects involves several key steps:
Physical and Chemical Properties
hDHODH-IN-4 exhibits specific physical properties such as:
Chemical properties include:
Scientific Applications
hDHODH-IN-4 has potential applications in various fields:
hDHODH-IN-4 (compound 17; CAS# 1148125-93-2) is a potent inhibitor of human dihydroorotate dehydrogenase (HsDHODH), exhibiting an IC₅₀ of 0.18 μM [1] [9]. This enzyme catalyzes the fourth step in de novo pyrimidine biosynthesis, oxidizing dihydroorotate (DHO) to orotate using flavin mononucleotide (FMN) and ubiquinone (CoQ) as cofactors. Inhibition of HsDHODH disrupts pyrimidine nucleotide production, critically impacting rapidly proliferating cells reliant on de novo synthesis pathways [10].
Structural studies reveal that hDHODH-IN-4 binds competitively within the hydrophobic tunnel of HsDHODH that normally accommodates ubiquinone [3] [8]. This tunnel, formed by an α-helical domain adjacent to the enzyme’s α/β-barrel catalytic core, facilitates electron transfer from FMN to the mitochondrial electron transport chain. hDHODH-IN-4’s binding displaces ubiquinone by sterically occluding the tunnel, as confirmed through X-ray crystallography of analogous DHODH-inhibitor complexes. The compound’s dichlorophenyl moiety anchors it deeply within the tunnel via hydrophobic interactions, while its cyanoacrylamide group forms hydrogen bonds with key residues (e.g., Ser215 in human DHODH) [3] [8].
Kinetic analyses demonstrate that hDHODH-IN-4’s inhibition is non-competitive with respect to DHO but uncompetitive with respect to CoQ, indicating stabilization of an enzyme-cofactor complex [5]. During catalytic cycling, FMN cycles between oxidized (FMNox) and reduced (FMNred) states. hDHODH-IN-4 binding perturbs this cycle by restricting FMNred reoxidation, as confirmed by spectrophotometric assays showing accumulation of FMNred in the presence of DHO substrate. This disruption prevents electron transfer to CoQ, halting orotate production and causing upstream metabolite accumulation (e.g., dihydroorotate) [6] [10].
Table 1: Kinetic Parameters of hDHODH Inhibition by hDHODH-IN-4
Parameter | Value | Significance |
---|---|---|
IC₅₀ (HsDHODH) | 0.18 μM | High potency against human enzyme |
Inhibition vs. DHO | Non-competitive | Binds independently of substrate site |
Inhibition vs. CoQ | Uncompetitive | Stabilizes enzyme-CoQ complex |
FMN redox perturbation | FMNred accumulation | Blocks electron transfer to ubiquinone |
hDHODH-IN-4 exhibits inverse species selectivity compared to most DHODH inhibitors: It is 22-fold more potent against HsDHODH (IC₅₀ = 0.18 μM) than against P. falciparum DHODH (PfDHODH; IC₅₀ = 4 μM) [1] [9]. This contrasts sharply with inhibitors like DSM265, which show >1000-fold selectivity for PfDHODH over HsDHODH [2] [6]. The divergence arises from structural differences in the ubiquinone-binding tunnels of human and malarial enzymes, allowing selective optimization against either species [4] [5].
Table 2: Cross-Species Inhibition Profile of hDHODH-IN-4
DHODH Source | IC₅₀ (μM) | Selectivity Ratio (HsDHODH IC₅₀/PfDHODH IC₅₀) |
---|---|---|
Human (HsDHODH) | 0.18 | 1 (Reference) |
P. falciparum (PfDHODH) | 4.0 | 22-fold less potent vs. PfDHODH |
Key residues governing hDHODH-IN-4’s selectivity include:
These differences explain hDHODH-IN-4’s unique selectivity profile. Unlike triazolopyrimidine inhibitors (e.g., DSM265) that exploit a PfDHODH-specific cavity near Phe227 and Leu240, hDHODH-IN-4 leverages the smaller, more rigid HsDHODH tunnel [5] [7]. Mutagenesis studies confirm that substituting HsDHODH residues (e.g., Ala59→Phe) reduces inhibitor sensitivity by >20-fold, aligning with PfDHODH’s intrinsic resistance [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1